
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of benz(a)anthracene, characterized by the presence of a nitro group at the 7th position and a dihydrodiol group at the 3,4 positions.
Preparation Methods
The synthesis of 7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol typically involves the nitration of benz(a)anthracene followed by dihydroxylation. The nitration process introduces a nitro group at the 7th position of the benz(a)anthracene molecule. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent dihydroxylation involves the addition of hydroxyl groups at the 3,4 positions, which can be accomplished using reagents such as osmium tetroxide or potassium permanganate .
Chemical Reactions Analysis
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic ring, facilitated by reagents like halogens or sulfonic acids.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: This compound is studied for its potential mutagenic and carcinogenic properties, providing insights into the mechanisms of chemical-induced carcinogenesis.
Medicine: Research on this compound contributes to understanding the metabolic pathways of PAHs and their impact on human health.
Mechanism of Action
The mechanism of action of 7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form dihydrodiol epoxides, which are highly reactive and can interact with DNA. This interaction disrupts the normal function of the DNA, leading to mutations and potentially initiating carcinogenesis .
Comparison with Similar Compounds
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol can be compared with other similar compounds, such as:
Benz(a)anthracene: The parent compound without the nitro and dihydrodiol groups.
7-Nitrobenz(a)anthracene: Similar to the compound but lacks the dihydrodiol group.
Benz(a)anthracene-3,4-dihydrodiol: Lacks the nitro group but has the dihydrodiol group at the 3,4 positions.
The uniqueness of this compound lies in its combined structural features, which influence its chemical reactivity and biological activity .
Properties
CAS No. |
87261-28-7 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(3R,4R)-7-nitro-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H13NO4/c20-16-8-7-12-14(18(16)21)6-5-13-15(12)9-10-3-1-2-4-11(10)17(13)19(22)23/h1-9,16,18,20-21H/t16-,18-/m1/s1 |
InChI Key |
HXVOYNIFZXGULL-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])[C@H]([C@@H](C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])C(C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
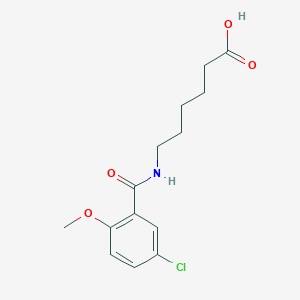
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)
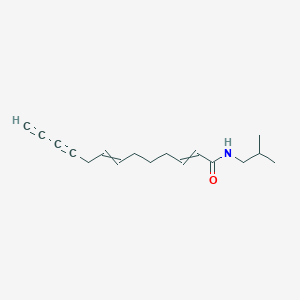

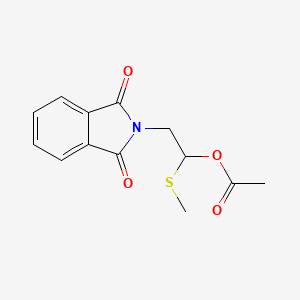
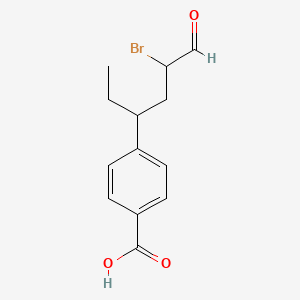

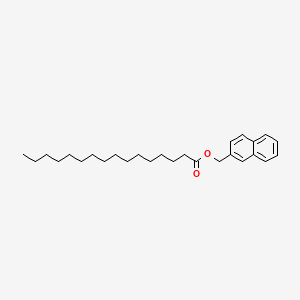
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)
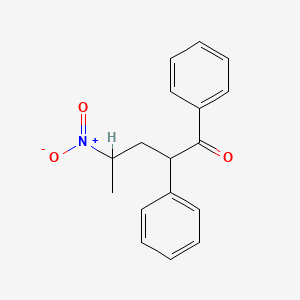

![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)
![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)
